N-Boc-2-piperidinecarboxylic acid

Enzymatic kinetic resolution Enantiomeric excess Lipase catalysis

N-Boc-2-piperidinecarboxylic acid (Boc-DL-pipecolic acid) is the critical six-membered proline homolog for your peptide synthesis, peptidomimetic, and alkaloid natural product programs. Unlike standard five-membered proline analogs, its unique piperidine ring provides the conformational rigidity, enhanced lipophilicity, and distinct enzymatic recognition required for FKBP-binding peptidomimetics and protease-resistant therapeutic candidates. This Boc-protected scaffold enables orthogonal protection strategies and is the direct precursor for both enantiomers via scalable catalytic dynamic resolution (CDR). For research targeting orally bioavailable peptide therapeutics with improved metabolic stability, this is the non-interchangeable building block you need. Order now to secure your supply.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 118552-55-9
Cat. No. B038944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-piperidinecarboxylic acid
CAS118552-55-9
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyJQAOHGMPAAWWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-piperidinecarboxylic acid (CAS 118552-55-9): Procurement-Grade Specifications and Structural Context for Peptide and Alkaloid Synthesis


N-Boc-2-piperidinecarboxylic acid (CAS 118552-55-9), also known as Boc-DL-pipecolic acid or Boc-homoproline, is a tert-butyloxycarbonyl (Boc) protected cyclic imino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . As the six-membered ring homolog of proline, it serves as a conformationally constrained building block in peptide synthesis, peptidomimetic design, and the construction of piperidine alkaloids [1][2]. The Boc protecting group enables orthogonal protection strategies, while the piperidine ring provides enhanced lipophilicity and distinct conformational preferences relative to pyrrolidine-based analogs, properties that directly influence binding affinity in pharmaceutical targets such as FK506-binding proteins (FKBPs) and viral proteases [1].

Why N-Boc-2-piperidinecarboxylic Acid Cannot Be Interchanged with Proline or Alternative Protected Analogs in Critical Synthetic Workflows


Despite its nominal classification as a protected amino acid, N-Boc-2-piperidinecarboxylic acid exhibits fundamentally different physicochemical and biochemical behavior from its closest structural analogs, including Boc-proline, Fmoc-pipecolic acid, and unprotected pipecolic acid. The six-membered piperidine ring imparts distinct conformational rigidity, altered proton affinity, and unique enzymatic recognition profiles that directly translate to differential outcomes in solid-phase peptide synthesis, mass spectrometric analysis, and enzyme-catalyzed kinetic resolutions [1][2]. These differences are not subtle; substitution with a five-membered proline analog can eliminate the characteristic 'pipecolic acid effect' in MS/MS fragmentation and drastically alter substrate specificity in proteolytic assays [3][4]. Consequently, procurement of the specific N-Boc-protected pipecolic acid scaffold is not interchangeable with generic 'protected amino acid' selections and must be validated against the precise synthetic or analytical endpoint.

Quantitative Differentiation Evidence for N-Boc-2-piperidinecarboxylic Acid: Head-to-Head Comparisons with Proline and Alternative Protected Analogs


Enzymatic Resolution Efficiency: N-Boc-pipecolic Acid vs. N-Boc-homoproline and Morpholine Analogs

In a comparative enzymatic resolution study of cyclic N-Boc-protected β-aminoacid esters catalyzed by Burkholderia cepacia lipase, the methyl and ethyl esters of N-Boc-pipecolic acid (homoproline) were kinetically resolved to yield the corresponding acids with enantiomeric excesses exceeding 99% and an enantiomeric ratio (E) greater than 100 [1]. This performance was directly comparable to that of N-Boc-homopipecolic acid and 3-carboxymethyl-morpholine esters under identical conditions, demonstrating that the pipecolic acid scaffold is not a barrier to high enantioselectivity. Crucially, this method provides a scalable, enzyme-driven route to enantiopure (R)- and (S)-N-Boc-pipecolic acid without the need for stoichiometric chiral auxiliaries or transition metal catalysts, which may introduce supply chain or purity concerns [1].

Enzymatic kinetic resolution Enantiomeric excess Lipase catalysis

Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency: Fmoc-Pipecolic Acid Chloride vs. Active Ester Method

During the solid-phase synthesis of cyclic hexapeptide oxytocin antagonists, the use of Fmoc-L-pipecolic acid chloride as a coupling reagent at the dipeptide to tripeptide elongation step completely averted diketopiperazine (DKP) formation, a common side reaction that plagues active ester couplings with proline and pipecolic acid residues [1]. This finding, reported in a study on the synthesis of analogs related to L-365,209, underscores that the high reactivity of the pipecolic acid chloride derivative is essential for maintaining sequence fidelity and yield in challenging peptide sequences. The Boc-protected variant, while used in solution-phase strategies, may be converted to the corresponding Fmoc derivative for SPPS applications, but the intrinsic reactivity advantage of the pipecolic acid scaffold over proline is a critical differentiation factor in peptide assembly [1].

Solid-phase peptide synthesis Diketopiperazine suppression Amino acid chloride coupling

Differential Enzymatic Recognition: Pipecolic Acid vs. Proline as Substrates for Dipeptidylcarboxypeptidase

A proline-specific dipeptidylcarboxypeptidase from Streptomyces sp. exhibits dramatically divergent substrate specificity toward peptides containing pipecolic acid versus proline at the P2' position. While peptides with proline, hydroxyproline, or dehydroproline at P2' are efficiently hydrolyzed, those containing pipecolic acid are 'scarcely hydrolyzed' under identical assay conditions [1]. This stark difference in enzymatic recognition is attributed to the larger six-membered ring of pipecolic acid, which alters the geometry of the scissile bond and prevents productive binding in the enzyme's active site. In contrast, when pipecolic acid occupies the P1' position, hydrolysis proceeds normally, indicating that the inhibitory effect is position-specific and scaffold-dependent [1].

Protease specificity Substrate selectivity Peptide hydrolysis

Mass Spectrometric Fragmentation Signature: The 'Pipecolic Acid Effect' vs. the 'Proline Effect'

In protonated peptides analyzed by collision-induced dissociation (CID) tandem mass spectrometry, substitution of proline with pipecolic acid results in 'vastly different' fragmentation spectra [1]. The well-known 'proline effect,' characterized by enhanced amide bond cleavage N-terminal to proline residues, is completely eliminated in pipecolic acid-containing peptides; instead, amide bond cleavage C-terminal to pipecolic acid becomes the dominant fragmentation pathway [1]. Computational studies attribute this inversion to increased backbone flexibility and a stereochemical switch in the transition structure from R (proline) to S (pipecolic acid) [1]. Importantly, the proton affinities of proline and pipecolic acid residues are similar, ruling out simple thermodynamic explanations and highlighting the profound structural consequences of expanding the ring by a single methylene unit [1].

Tandem mass spectrometry Peptide sequencing Fragmentation pattern

N-Boc-2-piperidinecarboxylic Acid: Validated Application Scenarios from Peer-Reviewed Evidence


Enantioselective Synthesis of Piperidine Alkaloids and Pharmaceutical Intermediates

The catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine enables the highly enantioselective synthesis of both (R)- and (S)-N-Boc-pipecolic acid, which serve as direct precursors to a range of bioactive alkaloids and pharmaceuticals. This methodology has been successfully applied to the total syntheses of (S)-(−)-coniine, (S)-(+)-pelletierine, (+)-β-conhydrine, (S)-(−)-ropivacaine, and the formal synthesis of (−)-lasubine II and (+)-cermizine C [1]. The ability to access both enantiomers of the N-Boc-protected pipecolic acid scaffold in high optical purity (er up to 98:2) [1] makes this compound a strategic procurement priority for medicinal chemistry groups engaged in alkaloid natural product synthesis and chiral drug discovery programs.

Conformationally Constrained Peptidomimetics and β-Turn Inducers

Incorporation of N-Boc-pipecolic acid into synthetic peptides favors the formation of β-turn secondary structures due to the conformational constraints imposed by the six-membered piperidine ring [1]. This property is exploited in the design of peptidomimetics that mimic the structural features of protein-protein interaction domains, particularly those involving FK506-binding proteins (FKBPs) and other proline-rich recognition motifs. The enhanced lipophilicity and rigidity of the pipecolic acid scaffold relative to proline can translate to improved binding affinity and metabolic stability [1], making N-Boc-pipecolic acid a critical building block for projects aiming to develop orally bioavailable peptide-based therapeutics.

Enzymatic Synthesis of Enantiopure β-Amino Acids

The lipase-catalyzed kinetic resolution of N-Boc-pipecolic acid esters provides a scalable, environmentally benign route to enantiomerically pure (R)- and (S)-pipecolic acid derivatives with >99% ee and E >100 [1]. This enzymatic approach circumvents the need for stoichiometric chiral auxiliaries and heavy metal catalysts, offering a sustainable and cost-effective alternative for industrial-scale production of chiral building blocks. Procurement of racemic N-Boc-pipecolic acid followed by in-house enzymatic resolution enables flexible access to either enantiomer on demand, reducing inventory complexity and minimizing waste.

Peptide Therapeutics Resistant to Proteolytic Degradation

The observed resistance of pipecolic acid-containing peptides to hydrolysis by proline-specific dipeptidylcarboxypeptidases [1] can be exploited to engineer peptide drug candidates with enhanced metabolic stability. By strategically replacing proline residues with pipecolic acid at positions critical for proteolytic cleavage, medicinal chemists can design analogs that retain target binding affinity while exhibiting prolonged in vivo half-lives. This application is particularly relevant for therapeutic peptides targeting proteases or receptors where proline recognition is essential for activity but also a liability for rapid clearance.

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